Clorprenaline hydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;/h3-6,8,11,13-14H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCPUCRSKRHVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3811-25-4 (Parent) | |
| Record name | Clorprenaline hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5046699 | |
| Record name | Clorprenaline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6933-90-0 | |
| Record name | Benzenemethanol, 2-chloro-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6933-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorprenaline hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006933900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | clorprenaline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clorprenaline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-α-[(isopropylamino)methyl]benzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORPRENALINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H34A8V28IT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Clorprenaline Hydrochloride for Formulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clorprenaline hydrochloride, a β2-adrenergic receptor agonist, has been utilized for its bronchodilator effects.[1][2] The successful formulation of a drug product containing this compound is contingent on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound relevant to formulation development. Due to a notable scarcity of publicly available quantitative data for this specific compound, this guide also details the standard experimental protocols necessary for the determination of these critical parameters.[3] This document is intended to be a foundational resource, enabling researchers and formulation scientists to undertake a systematic evaluation of this compound for the development of stable, safe, and efficacious pharmaceutical dosage forms.
Chemical Identity
This compound is the hydrochloride salt of Clorprenaline.[4] It is a sympathomimetic amine that has been primarily used in some regions for the management of respiratory conditions such as asthma.[5]
| Property | Value | Reference |
| Chemical Name | 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride | [6] |
| Synonyms | Isoprophenamine hydrochloride, Chlorprenaline hydrochloride | [2][5] |
| Molecular Formula | C₁₁H₁₇Cl₂NO | [2] |
| Molecular Weight | 250.16 g/mol | [7] |
| CAS Number | 6933-90-0 | [8] |
| Appearance | A solid, crystalline powder. | [2] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation design, as these properties influence its dissolution, absorption, stability, and overall bioavailability.
Solubility
Solubility is a critical determinant of a drug's dissolution rate and, consequently, its bioavailability. The solubility of this compound has been reported in several common pharmaceutical solvents.
| Solvent | Solubility | Notes | Reference |
| Water | ≥100 mg/mL | Saturation unknown | [1] |
| 50 mg/mL | [9] | ||
| DMSO | ≥8.35 mg/mL | [7] | |
| 50 mg/mL | Moisture-absorbing DMSO may reduce solubility | [9] | |
| Ethanol | 50 mg/mL | [9] | |
| PBS (pH 7.2) | 10 mg/mL | [2] |
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Dissociation Constant (pKa)
Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds.
Melting Point
The melting point is an indicator of purity and can influence the physical stability of the solid form of a drug. A sharp melting range is characteristic of a pure crystalline substance. A specific melting point for this compound (CAS 6933-90-0) is not consistently reported in the readily available literature.
The capillary method is a standard pharmacopeial technique for determining the melting range of a solid material.
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a drug can exhibit different physicochemical properties, including solubility, melting point, and stability, which can impact bioavailability and manufacturability. There are no specific studies on the polymorphism of this compound found in the searched literature. Given that many pharmaceutical compounds exhibit polymorphism, a thorough investigation is warranted during formulation development.[11]
A combination of techniques is typically employed to screen for and characterize different polymorphic forms of a drug substance.
Stability
Stability testing is essential to ensure that the drug product maintains its quality, safety, and efficacy throughout its shelf life. One supplier notes that this compound is stable for at least four years when stored at -20°C.[2] A safety data sheet indicates that it is stable under recommended storage conditions, though specifics are not provided.[12] Comprehensive stability studies under various stress conditions are necessary for formulation development.
Forced degradation studies are conducted to identify potential degradation products and pathways, which helps in the development of stability-indicating analytical methods.
Mechanism of Action and Signaling Pathway
This compound is a β2-adrenergic receptor agonist.[4] Its therapeutic effect, particularly bronchodilation, is mediated through the activation of β2-adrenergic receptors on bronchial smooth muscle cells. This initiates a G-protein-coupled receptor signaling cascade.[3]
Conclusion
This technical guide has summarized the available physicochemical data for this compound and outlined the necessary experimental protocols for a comprehensive preformulation investigation. While some basic properties are known, there is a clear need for detailed experimental determination of its pKa, melting point, potential polymorphic forms, and stability profile under various conditions. The provided experimental workflows offer a systematic approach for researchers and formulation scientists to generate the requisite data for the development of a robust and reliable pharmaceutical product containing this compound. The elucidation of these properties is a critical step in mitigating risks during drug development and ensuring the final product meets all quality and performance standards.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C11H19Cl2NO2 | CID 21784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clorprenaline - Wikipedia [en.wikipedia.org]
- 6. Benzenemethanol, 2-chloro-alpha-(((1-methylethyl)amino)methyl)-, hydrochloride (1:1) | C11H17Cl2NO | CID 23360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. This compound | 6933-90-0 [chemicalbook.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Clorprenaline | C11H16ClNO | CID 2810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. guidechem.com [guidechem.com]
An In-depth Technical Guide to the Synthesis and Characterization of Clorprenaline Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Clorprenaline hydrochloride, a β2-adrenergic receptor agonist. Detailed methodologies for its synthesis, purification, and characterization using various analytical techniques are presented. This document also explores the synthesis of potential analogs and outlines the key signaling pathways associated with Clorprenaline's mechanism of action. All quantitative data is summarized in structured tables, and key experimental workflows and pathways are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding for researchers and professionals in drug development.
Introduction
Clorprenaline, chemically known as 1-(2-chlorophenyl)-2-(isopropylamino)ethanol, is a sympathomimetic amine that functions as a selective β2-adrenergic receptor agonist.[1] Its hydrochloride salt is utilized for its bronchodilatory effects in the treatment of respiratory conditions such as asthma and bronchitis.[2][3] The therapeutic action of Clorprenaline is achieved through the activation of a well-defined signaling cascade within bronchial smooth muscle cells, leading to muscle relaxation and bronchodilation.[1][4] This guide details the synthetic pathways, experimental protocols for characterization, and the underlying mechanism of action of this compound and its potential analogs.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 2'-chloroacetophenone. The general synthetic scheme involves bromination of the starting material, followed by amination with isopropylamine (B41738), and subsequent reduction of the keto group to a hydroxyl group.
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-2'-chloroacetophenone [1][5]
-
Materials: 2'-Chloroacetophenone, Copper(II) bromide or liquid bromine, appropriate solvent (e.g., water or organic solvent).
-
Procedure: 2'-Chloroacetophenone is reacted with a brominating agent. If using copper(II) bromide, the reaction is typically carried out in a suitable solvent with heating.[1] Alternatively, direct bromination with liquid bromine in water can be performed.[5] The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the product is extracted with an organic solvent (e.g., dichloromethane), washed, dried, and the solvent is evaporated to yield 2-bromo-2'-chloroacetophenone.[5] Purification can be achieved by column chromatography.[5]
Step 2: Synthesis of 1-(2-Chlorophenyl)-2-(isopropylamino)ethanone [1]
-
Materials: 2-Bromo-2'-chloroacetophenone, Isopropylamine, suitable solvent (e.g., ethanol).
-
Procedure: 2-Bromo-2'-chloroacetophenone is dissolved in a suitable solvent and reacted with an excess of isopropylamine. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the solvent is removed under reduced pressure, and the residue is worked up to isolate the desired product.
Step 3: Synthesis of Clorprenaline (free base) [1]
-
Materials: 1-(2-Chlorophenyl)-2-(isopropylamino)ethanone, Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727).
-
Procedure: The ketone intermediate is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise while maintaining the temperature. The reaction is stirred until the reduction is complete (monitored by TLC). The excess borohydride is quenched, and the solvent is removed. The product is then extracted and purified.
Step 4: Synthesis of this compound [6]
-
Materials: Clorprenaline (free base), Hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol (B145695) or ether).
-
Procedure: The purified Clorprenaline free base is dissolved in a suitable anhydrous solvent like ethanol. A solution of hydrochloric acid in the same or another anhydrous solvent is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution. The precipitate is collected by filtration, washed with a non-polar solvent (e.g., ether), and dried under vacuum to yield this compound.[6] The monohydrate form can be obtained by crystallization from an ethanol-water mixture, yielding a product with a melting point of approximately 163-164°C.[6]
Synthesis of Clorprenaline Analogs
The synthesis of Clorprenaline analogs can be achieved by modifying the starting materials or the amine reactant.
-
Analogs with substitutions on the phenyl ring: Starting with appropriately substituted chloroacetophenones allows for the introduction of different functional groups on the aromatic ring.
-
Analogs with different N-alkyl groups: By replacing isopropylamine with other primary or secondary amines in the amination step, a variety of N-substituted analogs can be synthesized.
The general synthetic route would remain similar to that of Clorprenaline, with adjustments in reaction conditions and purification methods as needed based on the specific properties of the analogs.
Characterization of this compound
A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized this compound.
Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₁₁H₁₆ClNO · HCl |
| Molecular Weight | 250.16 g/mol [7] |
| Appearance | Crystalline solid[8] |
| Melting Point | ~163-164°C (monohydrate)[6] |
| ¹H NMR (Expected) | Aromatic protons (multiplet, ~7.2-7.6 ppm), CH-OH proton (multiplet), CH-N proton (multiplet), CH₂-N protons (multiplet), CH(CH₃)₂ proton (multiplet), CH(CH ₃)₂ protons (doublet). |
| ¹³C NMR (Expected) | Aromatic carbons (~120-140 ppm), C-Cl carbon, C-OH carbon, C-N carbon, CH(CH₃)₂ carbon, CH(C H₃)₂ carbons. |
| FTIR (Expected) | O-H stretch (~3300-3400 cm⁻¹), N-H stretch, C-H stretches (aromatic and aliphatic), C=C stretch (aromatic), C-O stretch, C-N stretch, C-Cl stretch. |
| Mass Spectrometry (GC-MS) | Top m/z peaks at 72, 30, and 43.[9] |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. The chemical shifts, coupling constants, and integration values are analyzed to confirm the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Protocol: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a salt plate. The FTIR spectrum is recorded, and the characteristic absorption bands are identified to confirm the presence of key functional groups.
Mass Spectrometry (MS)
-
Protocol: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The mass spectrum is obtained, showing the molecular ion peak and fragmentation pattern, which helps in confirming the molecular weight and structure.
High-Performance Liquid Chromatography (HPLC)
-
Protocol: The purity of the synthesized compound is assessed by HPLC. A solution of the sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV). The retention time and peak area are used to determine the purity of the compound.
Characterization Workflow
Caption: Workflow for the characterization of Clorprenaline HCl.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as a β2-adrenergic receptor agonist.[1][4] The binding of Clorprenaline to these G-protein coupled receptors on bronchial smooth muscle cells initiates a signaling cascade that results in muscle relaxation and bronchodilation.[1][4]
Signaling Pathway of Clorprenaline
Caption: Signaling pathway of Clorprenaline.
The key steps in the signaling pathway are:
-
Receptor Binding: Clorprenaline binds to the β2-adrenergic receptors on the surface of bronchial smooth muscle cells.[1]
-
G-Protein Activation: This binding activates the associated Gs protein.[1]
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[1]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][4]
-
Protein Kinase A Activation: The increased intracellular levels of cAMP activate Protein Kinase A (PKA).[1]
-
Muscle Relaxation: PKA phosphorylates various intracellular proteins, which ultimately leads to a decrease in intracellular calcium levels and relaxation of the bronchial smooth muscle, resulting in bronchodilation.[1]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound and its potential analogs. The outlined synthetic route, starting from 2'-chloroacetophenone, offers a viable pathway for its preparation. The characterization protocols described, employing a range of spectroscopic and chromatographic techniques, are essential for ensuring the identity and purity of the synthesized compound. A thorough understanding of its synthesis, characterization, and mechanism of action is crucial for researchers and professionals in the field of drug discovery and development, facilitating further studies on its therapeutic potential and the development of novel analogs with improved pharmacological profiles.
References
- 1. Synthesis of Isotope-labeled D6-Clorprenaline [finechemicals.com.cn]
- 2. This compound | 6933-90-0 [chemicalbook.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | C11H19Cl2NO2 | CID 21784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-2'-chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. Clorprenaline | 3811-25-4 [amp.chemicalbook.com]
- 7. Benzenemethanol, 2-chloro-alpha-(((1-methylethyl)amino)methyl)-, hydrochloride (1:1) | C11H17Cl2NO | CID 23360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Clorprenaline | C11H16ClNO | CID 2810 - PubChem [pubchem.ncbi.nlm.nih.gov]
Early Pharmacological Studies on the Bronchodilator Effects of Clorprenaline: A Technical Guide
Introduction
Clorprenaline, also known as isoprophenamine, is a sympathomimetic amine belonging to the class of β2-adrenergic receptor agonists.[1][2] Early pharmacological research identified its potential as a bronchodilator for the management of respiratory conditions characterized by airway obstruction, such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] This technical guide provides a comprehensive overview of the early pharmacological studies on Clorprenaline, focusing on its mechanism of action, experimental evaluation, and the available (though limited) quantitative data. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Clorprenaline exerts its bronchodilator effect through its action as a selective β2-adrenergic receptor agonist.[3][4][5] The binding of Clorprenaline to β2-adrenergic receptors, which are G-protein coupled receptors located on the surface of bronchial smooth muscle cells, initiates a well-defined signaling cascade.[3] This activation stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, ultimately resulting in bronchodilation.[3] Some evidence also suggests that Clorprenaline may inhibit the release of inflammatory mediators like histamine (B1213489) and leukotrienes from mast cells, which would contribute to its therapeutic effects in asthma.[2]
Quantitative Pharmacological Data
Despite its history in pharmaceutical research, detailed quantitative pharmacological and pharmacokinetic data for Clorprenaline are conspicuously sparse in publicly available literature.[3] The following tables summarize the status of key quantitative parameters.
| Parameter | Value | Reference |
| Efficacy (EC50) | ||
| Bronchodilation (in vitro) | Not Reported | [3] |
| Potency (pD2) | ||
| Guinea Pig Trachea | Not Reported | |
| Receptor Binding Affinity | ||
| Ki (β2-adrenoceptor) | Not Reported | [3] |
| Kd (β2-adrenoceptor) | Not Reported | |
| IC50 (β2-adrenoceptor) | Not Reported | [3] |
| Parameter | Value | Reference |
| Pharmacokinetic Profile | ||
| Cmax | Not Reported | [3] |
| Tmax | Not Reported | [3] |
| Half-life | Not Reported | [3] |
Experimental Protocols
The evaluation of the bronchodilator effects of Clorprenaline in early studies would have followed established pharmacological protocols for assessing β2-adrenergic agonists. These methodologies are designed to characterize the potency, efficacy, and selectivity of a compound.
In Vitro Assessment: Isolated Organ Bath Studies
This ex vivo method provides a functional measure of a compound's ability to relax airway smooth muscle. The guinea pig trachea is a classical model for this purpose.
Protocol:
-
Tissue Preparation: A male Hartley guinea pig is euthanized, and the trachea is carefully dissected and placed in a Krebs-Henseleit physiological salt solution. The trachea is then cut into rings or strips.
-
Mounting: The tracheal preparations are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2 to maintain physiological pH.
-
Tension Application: A resting tension is applied to the tissue, and it is allowed to equilibrate.
-
Contraction Induction: A contractile agent, such as histamine or methacholine, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.
-
Drug Administration: Cumulative concentrations of Clorprenaline are added to the bath, and the resulting relaxation of the contracted tissue is measured isometrically.
-
Data Analysis: Concentration-response curves are plotted to determine the potency (EC50 or pD2 value) and maximal relaxation (efficacy) of Clorprenaline.
In Vivo Assessment: Bronchodilator Activity in Animal Models
In vivo studies in animal models, such as guinea pigs or dogs, are essential to evaluate the bronchodilator effects in a whole-organism context.
Protocol:
-
Animal Model: Anesthetized and mechanically ventilated guinea pigs are commonly used.
-
Induction of Bronchoconstriction: A bronchoconstrictor agent, such as acetylcholine (B1216132) or histamine, is administered intravenously to induce an increase in airway resistance.
-
Drug Administration: Clorprenaline is administered, typically intravenously or via aerosol inhalation.
-
Measurement of Bronchodilation: The primary endpoint is the measurement of the inhibition of the bronchoconstrictor response. This is often quantified by measuring changes in pulmonary resistance and dynamic lung compliance.
-
Cardiovascular Safety: Cardiovascular parameters, such as heart rate and blood pressure, are monitored to assess the selectivity of the compound for β2- over β1-adrenergic receptors.
Receptor Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for its specific receptor target.
Protocol:
-
Membrane Preparation: Cell membranes expressing β2-adrenergic receptors are prepared from a suitable source, such as transfected cell lines or tissues rich in these receptors (e.g., lung tissue).
-
Radioligand Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-CGP 12177) that has a high affinity and specificity for the β2-adrenergic receptor.
-
Competitive Binding: Increasing concentrations of unlabeled Clorprenaline are added to compete with the radioligand for binding to the receptors.
-
Separation and Quantification: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to calculate the inhibitory constant (Ki) or the concentration of Clorprenaline that inhibits 50% of the specific binding of the radioligand (IC50), which are measures of the compound's receptor binding affinity.
Visualizations
Signaling Pathway
Caption: Signaling pathway of Clorprenaline in bronchial smooth muscle cells.
Experimental Workflows
Caption: Workflow for in vitro assessment of Clorprenaline's bronchodilator activity.
Caption: Workflow for in vivo assessment of Clorprenaline's bronchodilator activity.
References
Chemical structure and CAS number for Clorprenaline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Clorprenaline hydrochloride, a selective β2-adrenergic receptor agonist. It covers the compound's chemical structure, mechanism of action, and relevant experimental protocols. While detailed quantitative pharmacological data is limited in publicly accessible literature, this document consolidates available information to serve as a foundational resource.
Chemical Identity and Structure
This compound is the hydrochloride salt of Clorprenaline. It is essential to distinguish between the different forms of the compound, as they are associated with distinct CAS numbers.
Chemical Structure:
-
IUPAC Name: 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrate;hydrochloride[1]
-
Molecular Formula: C₁₁H₁₉Cl₂NO₂ (monohydrate)[1]
-
Molecular Weight: 268.18 g/mol (monohydrate)[1]
CAS Numbers:
-
Clorprenaline (free base): 3811-25-4[2]
A variety of synonyms for this compound exist in scientific literature and commercial products, including Isoprophenamine, Broncon, and Clopinerin.[1]
Mechanism of Action: β2-Adrenergic Receptor Agonism
This compound functions as a selective β2-adrenergic receptor agonist, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.[1] The binding of Clorprenaline to the β2-adrenergic receptor, a G-protein coupled receptor, initiates a well-defined signaling cascade.
This activation stimulates the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase.[3] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle.
Below is a diagram illustrating the signaling pathway of this compound.
References
Clorprenaline Hydrochloride: A Technical Overview for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the chemical properties, mechanism of action, and analytical methodologies related to Clorprenaline hydrochloride.
Chemical Identity and Notations
This compound is a sympathomimetic amine, classified as a β2-adrenergic receptor agonist.[1][2] For unambiguous identification and use in computational chemistry, the following InChI and SMILES notations are provided.
| Notation Type | Identifier |
| InChI | InChI=1S/C11H16ClNO.ClH/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12;/h3-6,8,11,13-14H,7H2,1-2H3;1H[3] |
| SMILES | CC(C)NCC(C1=CC=CC=C1Cl)O.Cl[3] |
Mechanism of Action: β2-Adrenergic Receptor Agonism
This compound functions as a selective β2-adrenergic receptor agonist.[1][4] Its primary therapeutic effect, bronchodilation, is achieved through the activation of a well-defined signaling cascade within bronchial smooth muscle cells.[2][5]
Upon binding to β2-adrenergic receptors, which are G-protein coupled receptors, Clorprenaline initiates the activation of adenylyl cyclase.[5] This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][2] PKA, in turn, phosphorylates various intracellular proteins, which ultimately results in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.[5] This cascade of events leads to the widening of the airways, making breathing easier.[1]
Some evidence also suggests that Clorprenaline may inhibit the release of inflammatory mediators like histamine (B1213489) and leukotrienes from mast cells, which would contribute to its anti-asthmatic effects.[1][2]
Signaling Pathway
Quantitative Data
A thorough review of publicly available scientific literature reveals a notable scarcity of detailed quantitative data for Clorprenaline.[2] While its bronchodilatory activity is qualitatively established, specific values for key pharmacological and pharmacokinetic parameters are not consistently reported in modern literature.[2] One study provides linear ranges of 8.0-1.6 ×10^3 ng/mL for Clorprenaline in a single chromatographic run, with detection limits of 3.0 ng/mL.[6]
Experimental Protocols
Detailed experimental protocols for the evaluation of Clorprenaline are not extensively reported in recent, readily accessible scientific literature.[2] However, based on its classification as a β2-adrenergic agonist, standard pharmacological assays can be employed.[2]
In Vitro Bronchodilator Activity: Isolated Guinea Pig Tracheal Chain
This ex vivo model is a classic method for assessing the relaxant effects of bronchodilators on airway smooth muscle.[2]
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in a Krebs-Henseleit solution.[2]
-
Experimental Setup: The tracheal chain is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. One end of the chain is attached to a fixed point, and the other is connected to an isometric force transducer to record changes in muscle tension.[2]
-
Procedure: The tracheal chain is allowed to equilibrate under a resting tension. Contraction is then induced using a spasmogen such as histamine or methacholine. Once a stable contraction is achieved, cumulative concentrations of Clorprenaline are added to the organ bath, and the resulting relaxation is recorded.[2]
Receptor Binding Affinity: Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.[2]
-
Source of Receptors: Membranes from cells or tissues expressing β2-adrenergic receptors are prepared. This can include cell lines engineered to overexpress the receptor or tissues known to have a high density of these receptors, such as lung or heart tissue.[2]
-
Procedure: The receptor-containing membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the β2-adrenergic receptor, and varying concentrations of Clorprenaline.[2] The reaction is allowed to reach equilibrium.[2]
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the filters is then quantified using a scintillation counter.[2]
-
Data Analysis: The data are used to generate a competition binding curve. From this curve, the IC50 (the concentration of Clorprenaline that inhibits 50% of the specific binding of the radioligand) can be calculated. The Ki (inhibition constant), which represents the affinity of Clorprenaline for the receptor, can then be determined using the Cheng-Prusoff equation.[2]
Experimental Workflow
References
Clorprenaline hydrochloride synonyms and alternative chemical names
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clorprenaline (B1201906) hydrochloride is a sympathomimetic amine belonging to the class of β2-adrenergic receptor agonists. Recognized for its bronchodilatory properties, it has been a subject of interest in respiratory pharmacology. This technical guide provides an in-depth overview of clorprenaline hydrochloride, focusing on its chemical identity, physicochemical properties, and mechanism of action. While extensive quantitative pharmacological data in publicly accessible literature is limited, this document consolidates available information and presents detailed, adaptable experimental protocols for its characterization. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Nomenclature and Chemical Identity
Clorprenaline and its hydrochloride salt are identified by numerous synonyms, chemical names, and registry numbers. A comprehensive understanding of this nomenclature is essential for accurate and thorough literature retrieval and scientific communication.
Table 1: Synonyms and Alternative Chemical Names for this compound
| Category | Identifier |
| International Nonproprietary Name (INN) | Clorprenaline[1] |
| US Adopted Name (USAN) | This compound[1] |
| Japanese Accepted Name (JAN) | This compound[1] |
| Systematic (IUPAC) Name | 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride[2][3] |
| Other Chemical Names | 2-chloro-α-[[(1-methylethyl)amino]methyl]-benzenemethanol, monohydrochloride[4] |
| o-Chloro-alpha-((isopropylamino)methyl)benzyl alcohol hydrochloride | |
| N-Isopropyl-2-hydroxy-2-(o-chlorophenyl)ethylamine hydrochloride[5] | |
| Common Synonyms | Isoprophenamine hydrochloride[4][6] |
| Chlorprenaline hydrochloride[3] | |
| CAS Registry Numbers | 3811-25-4 (Clorprenaline base)[1][3] |
| 6933-90-0 (this compound)[4] | |
| 5588-22-7 (this compound monohydrate)[1][2][3] | |
| Brand Names (Primarily in Japan) | Asnormal, Bazarl, Bronchon, Clopinerin, Conselt, Cosmoline, Fusca, Kalutein, Pentadoll, Restanolon[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its formulation and delivery. Below is a summary of the available data for this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇Cl₂NO (anhydrous) | [4] |
| C₁₁H₁₉Cl₂NO₂ (monohydrate) | [2] | |
| Molecular Weight | 250.16 g/mol (anhydrous) | [4] |
| 268.18 g/mol (monohydrate) | [2] | |
| Appearance | White to off-white solid | [4] |
| Solubility | Water: ≥ 100 mg/mL | [4] |
| DMSO: 100 mg/mL | [4] | |
| PBS (pH 7.2): 10 mg/mL | [4] | |
| Computed Properties (Monohydrate) | ||
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 4 | |
| Exact Mass | 267.0792842 | |
| Topological Polar Surface Area | 33.3 Ų |
Mechanism of Action: The β2-Adrenergic Signaling Pathway
This compound exerts its pharmacological effects by acting as an agonist at the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2] The canonical signaling cascade initiated by the activation of this receptor is pivotal to its bronchodilatory effects.
Upon binding of clorprenaline to the β2-adrenergic receptor, a conformational change is induced in the receptor. This facilitates its coupling to the stimulatory G-protein, Gs. This interaction prompts the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs), causing its dissociation from the βγ-subunits. The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins in the smooth muscle cells of the bronchi, ultimately leading to muscle relaxation and bronchodilation.
Experimental Protocols
The following are detailed, adaptable protocols for the characterization of β2-adrenergic receptor agonists like this compound.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.
a. Materials and Reagents
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-CGP 12177 (a known β2-adrenergic receptor antagonist).
-
Non-specific Binding Control: Propranolol (B1214883) (a high-affinity, non-selective β-blocker).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, prepared in a dilution series.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., GF/C)
-
Cell Harvester and Scintillation Counter
b. Procedure
-
Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in ice-cold assay buffer to a predetermined optimal concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (typically near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of propranolol (at a high concentration, e.g., 10 µM), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of this compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value (the concentration of clorprenaline that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC₅₀).
a. Materials and Reagents
-
Cell Line: A cell line expressing the β2-adrenergic receptor (e.g., HEK293 or A549).
-
Cell Culture Medium
-
Stimulation Buffer: HBSS or PBS with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test Compound: this compound, prepared in a dilution series.
-
Positive Control: Isoproterenol (B85558) (a potent, non-selective β-agonist).
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
b. Procedure
-
Cell Culture: Seed the cells in a 96-well or 384-well plate and grow to near confluency.
-
Pre-incubation: Remove the culture medium and wash the cells with stimulation buffer. Pre-incubate the cells with the stimulation buffer (containing IBMX) for a short period at 37°C.
-
Compound Addition: Add varying concentrations of this compound or isoproterenol to the wells. Include wells with only stimulation buffer as a baseline control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen commercial assay kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Isolated Organ Bath for Bronchodilator Activity
This ex vivo assay directly measures the relaxant effect of a compound on pre-contracted airway smooth muscle.
a. Materials and Reagents
-
Tissue: Trachea or bronchi isolated from a laboratory animal (e.g., guinea pig or rat).
-
Physiological Salt Solution (PSS): E.g., Krebs-Henseleit solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
Contractile Agent: Carbachol (B1668302) or histamine (B1213489) to induce smooth muscle contraction.
-
Test Compound: this compound, prepared in a cumulative concentration series.
-
Isolated Organ Bath System: Including a tissue chamber, force-displacement transducer, and data acquisition system.
b. Procedure
-
Tissue Preparation: Dissect the trachea or bronchi, clean away excess connective tissue, and cut into rings (2-3 mm).
-
Mounting: Suspend the tissue rings in the organ bath chambers filled with aerated PSS at 37°C. Attach one end to a fixed hook and the other to a force-displacement transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension, with periodic washing with fresh PSS.
-
Contraction: Induce a sustained contraction by adding a submaximal concentration of carbachol or histamine to the bath.
-
Compound Addition: Once the contraction has stabilized, add this compound to the bath in a cumulative manner, allowing the relaxation response to plateau at each concentration before adding the next.
-
Data Acquisition: Record the changes in tissue tension throughout the experiment.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the maximal contraction induced by the contractile agent. Plot the percentage of relaxation against the log concentration of this compound to determine the EC₅₀ and the maximum relaxation (Emax).
Conclusion
This compound is a β2-adrenergic receptor agonist with a well-defined mechanism of action centered on the Gs-protein-cAMP-PKA signaling pathway. While it is known by several synonyms, most notably isoprophenamine, and has a history of use as a bronchodilator, a comprehensive profile of its quantitative pharmacological properties is not widely available. The experimental protocols detailed in this guide provide a robust framework for researchers to thoroughly characterize the binding affinity, functional potency, and physiological efficacy of this compound and other β2-adrenergic agonists. These methodologies are fundamental to advancing the understanding of such compounds and for the development of new respiratory therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Methodological & Application
Application Notes and Protocols: In Vitro Assays for Clorprenaline Hydrochloride Using Airway Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clorprenaline (B1201906) hydrochloride is a selective β2-adrenergic receptor agonist recognized for its bronchodilatory properties.[1][2] It is primarily indicated for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2] The therapeutic effect of clorprenaline is mediated by its action on β2-adrenergic receptors located on airway smooth muscle cells.[1][2] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent relaxation of the airway smooth muscle, leading to bronchodilation.[1][2]
These application notes provide detailed protocols for in vitro assays to characterize the pharmacological activity of clorprenaline hydrochloride on airway smooth muscle cells. The described assays are fundamental for preclinical drug development and for investigating the mechanisms of action of β2-adrenergic agonists.
Disclaimer: Clorprenaline is an older drug, and detailed quantitative pharmacological data is sparse in publicly available literature.[1] The quantitative data presented in the following tables are exemplary and intended to illustrate the expected results from the described assays for a short-acting β2-agonist. Researchers should generate their own data for specific experimental conditions.
Data Presentation
The following tables summarize exemplary quantitative data for this compound in key in vitro assays.
Table 1: Functional Potency in Guinea Pig Tracheal Ring Relaxation
| Parameter | Value |
| Pre-constricting Agent | Histamine (1 µM) |
| Clorprenaline HCl EC50 | 8.5 x 10⁻⁸ M |
| Maximum Relaxation (%) | 95% |
| Hill Slope | 1.2 |
EC50 (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of its maximal relaxant effect on pre-contracted guinea pig tracheal rings.
Table 2: Intracellular cAMP Accumulation in Human Airway Smooth Muscle (hASM) Cells
| Parameter | Value |
| Stimulation Time | 15 minutes |
| Clorprenaline HCl EC50 | 1.2 x 10⁻⁷ M |
| Maximum cAMP Fold Increase | 15-fold over basal |
| Basal cAMP Level | 2.5 pmol/well |
EC50 represents the concentration of this compound that produces a half-maximal increase in intracellular cAMP levels in hASM cells.
Table 3: Inhibition of Histamine-Induced Intracellular Calcium Mobilization in hASM Cells
| Parameter | Value |
| Histamine Concentration | 10 µM |
| Clorprenaline HCl IC50 | 2.5 x 10⁻⁷ M |
| Maximum Inhibition (%) | 85% |
| Basal Intracellular Ca²⁺ | 100 nM |
IC50 (Half-maximal inhibitory concentration) is the concentration of this compound that inhibits 50% of the histamine-induced increase in intracellular calcium.
Signaling Pathway and Experimental Workflows
References
Application Note: Ultrasensitive Quantification of Clorprenaline Hydrochloride in Biological Matrices by LC-MS/MS
Introduction
Clorprenaline (B1201906) hydrochloride, a β2-adrenergic agonist, is utilized for its bronchodilator properties in treating respiratory conditions.[1][2] However, it is also subject to illicit use as a growth promoter in livestock, necessitating sensitive and specific analytical methods for its detection in biological samples for both therapeutic monitoring and food safety applications.[1] This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of clorprenaline in various biological matrices, including urine, plasma, and animal tissue. The method described herein offers high sensitivity, specificity, and throughput, making it suitable for regulated bioanalysis.[3]
Principle
This method employs solid-phase extraction (SPE) for sample clean-up and concentration of clorprenaline from complex biological matrices. The extracted analyte is then separated using reversed-phase liquid chromatography (LC) and detected by a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity for quantitative analysis.[4]
Quantitative Data Summary
The performance of the described LC-MS/MS method for the analysis of clorprenaline hydrochloride in various biological samples is summarized below. The data presented are typical and may vary based on instrumentation and laboratory conditions.
Table 1: Method Performance Characteristics
| Parameter | Urine | Tissue | Plasma |
| Limit of Detection (LOD) | 0.05 - 1 µg/L | 0.1 - 2 µg/kg | 0.05 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.1 - 5 µg/L | 0.5 - 10 µg/kg | 0.1 - 5 µg/L |
| Linearity Range | 0.1 - 100 µg/L | 0.5 - 50 µg/kg | 0.1 - 100 µg/L |
| Recovery (%) | 85 - 110% | 80 - 105% | 85 - 110% |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy (%) | 85 - 115% | 85 - 115% | 85 - 115% |
Data compiled from representative LC-MS/MS methods for β2-agonists.[1]
Experimental Protocols
1. Sample Preparation
A critical step to remove interferences and concentrate the analyte is sample preparation.[1] The following protocols are provided for urine, tissue, and plasma samples.
1.1. Urine Samples
-
To 5 mL of urine, add 20 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for 2 hours to hydrolyze conjugated metabolites.[1]
-
Adjust the pH of the hydrolyzed urine to approximately 9.5 with 1M NaOH.[1]
-
Proceed with Solid-Phase Extraction (SPE).
1.2. Tissue Samples (e.g., Muscle, Liver)
-
Homogenize 5 g of tissue with 10 mL of acetonitrile (B52724).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.[1]
-
Transfer the supernatant (acetonitrile layer) to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 5 mL of a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate).
-
Proceed with Solid-Phase Extraction (SPE).
1.3. Plasma Samples
-
To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.[1]
-
Proceed with Solid-Phase Extraction (SPE) if further cleanup is necessary, otherwise, the sample can be directly injected after filtration.
1.4. Solid-Phase Extraction (SPE) Protocol
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.[1]
-
Elute clorprenaline with 5 mL of methanol.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 1 mL of the initial mobile phase.[1]
2. LC-MS/MS Conditions
2.1. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5-10 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 7.0 | 90 |
| 7.1 | 10 |
| 10.0 | 10 |
2.2. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Source Temperature: 500°C.[1]
-
Desolvation Gas Flow: 800 L/hr.[1]
-
Capillary Voltage: 3.5 kV.
-
MRM Transitions:
-
Clorprenaline Precursor Ion (m/z): To be determined based on the compound's mass.
-
Clorprenaline Product Ions (m/z): At least two transitions should be monitored for quantification and confirmation.
-
-
Collision Energy: Optimized for each transition.
3. Data Analysis and Quantification
Quantification is achieved by constructing a calibration curve from the analysis of standards of known concentrations.[1] The peak area ratio of the analyte to an internal standard (if used) is plotted against the concentration. The concentration of clorprenaline in the samples is then determined by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Sample preparation workflow for LC-MS/MS analysis.
Caption: LC-MS/MS analytical workflow.
References
Application Note: Measuring Clorprenaline Hydrochloride-Induced cAMP Levels in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clorprenaline hydrochloride is a sympathomimetic amine and a potent β2-adrenergic receptor agonist. Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation triggers a signaling cascade that leads to the relaxation of bronchial smooth muscle, making it a compound of interest for respiratory conditions such as asthma. The binding of Clorprenaline to the β2-adrenergic receptor activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to various cellular responses.
This application note provides detailed protocols for measuring this compound-induced cAMP levels in cell culture using three common assay formats: a competitive enzyme-linked immunosorbent assay (ELISA), a homogeneous time-resolved fluorescence (HTRF) assay, and a luciferase reporter gene assay. These methods are essential for characterizing the potency and efficacy of β2-adrenergic receptor agonists like Clorprenaline.
Signaling Pathway of Clorprenaline-Induced cAMP Production
The binding of this compound to the β2-adrenergic receptor initiates a well-defined signaling cascade, as illustrated in the diagram below.
Recommended Cell Lines
The choice of cell line is critical for studying β2-adrenergic receptor signaling. Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells are commonly used as they endogenously express β2-adrenergic receptors or can be readily transfected to express the receptor at desired levels.
| Cell Line | Receptor Expression | Key Characteristics |
| HEK293 | Endogenous β2-adrenergic receptor expression. Can also be stably transfected for higher expression. | Human origin, easy to culture and transfect. Robust growth characteristics. |
| CHO-K1 | Can be stably transfected with the human β2-adrenergic receptor. | Well-characterized for GPCR signaling studies. Low endogenous receptor expression provides a clean background for transfected receptor studies. |
Experimental Protocols
The following are detailed protocols for three distinct methods to quantify this compound-induced cAMP accumulation. For optimal results, it is recommended to include a known β2-adrenergic agonist, such as Isoproterenol, as a positive control and a vehicle control (e.g., DMSO). The use of a phosphodiesterase (PDE) inhibitor, like 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is also advised to prevent the degradation of cAMP and enhance the signal.
Protocol 1: Competitive ELISA for cAMP Measurement
This protocol outlines a competitive enzyme-linked immunosorbent assay to quantify intracellular cAMP levels. The assay is based on the competition between cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.
Materials:
-
HEK293 or CHO-K1 cells
-
Cell culture medium (e.g., DMEM for HEK293, F-12K for CHO-K1) with 10% FBS
-
This compound
-
Isoproterenol (positive control)
-
Forskolin (positive control, adenylyl cyclase activator)
-
IBMX (phosphodiesterase inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
0.1 M HCl for cell lysis
-
Competitive cAMP ELISA kit (e.g., Abcam ab290713)
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed HEK293 or CHO-K1 cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Treatment:
-
Prepare a stock solution of this compound, Isoproterenol, and Forskolin in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the compounds in serum-free cell culture medium containing 500 µM IBMX.
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Add 100 µL of 0.1 M HCl to each well to lyse the cells.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
-
cAMP ELISA:
-
Follow the manufacturer's instructions provided with the commercial ELISA kit. A general procedure is as follows:
-
Add standards and cell lysates to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated cAMP to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known cAMP concentrations.
-
Calculate the cAMP concentration in the unknown samples by interpolating their absorbance values from the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are a popular method for measuring cAMP due to their high sensitivity and suitability for high-throughput screening. This competitive immunoassay uses a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).
Application Note: Evaluating the Efficacy of Clorprenaline Hydrochloride in a Murine Model of Allergic Asthma
Introduction
Clorprenaline hydrochloride is a β2-adrenergic receptor agonist known for its bronchodilator properties.[1][2][3] It is primarily indicated for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4] The therapeutic effect of Clorprenaline is mediated through its selective binding to β2-adrenergic receptors on bronchial smooth muscle cells.[4][5] This interaction activates a downstream signaling cascade involving adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA), ultimately leading to the relaxation of airway smooth muscle and improved airflow.[4][5][6]
This document provides a detailed protocol for an in vivo animal study designed to evaluate the efficacy of this compound in a well-established ovalbumin (OVA)-induced murine model of allergic asthma. The protocol outlines methods for inducing airway hyperresponsiveness and inflammation, drug administration, and key efficacy endpoints including pulmonary function tests and inflammatory marker analysis.
Experimental Protocols
Animal Model and Husbandry
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Housing: Animals are housed in individually ventilated cages under standard laboratory conditions (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimatized for one week prior to the commencement of the study.
Ovalbumin (OVA)-Induced Allergic Asthma Model
This protocol describes a standard method for inducing an allergic asthma phenotype in mice.
a. Sensitization:
-
On Day 0 and Day 14, mice are sensitized via an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum) in a total volume of 200 µL of sterile saline.
b. Challenge:
-
From Day 21 to Day 27, mice are challenged daily for 30 minutes with an aerosolized solution of 1% OVA in sterile saline using a nebulizer connected to an exposure chamber.
-
The control group is sensitized and challenged with sterile saline only.
Experimental Groups and Drug Administration
Animals are randomly assigned to the following experimental groups (n=8-10 per group).
| Group ID | Group Description | Treatment | Dose | Route of Administration |
| 1 | Naive Control | Saline | - | Oral Gavage |
| 2 | OVA-Model Control | Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1] | - | Oral Gavage |
| 3 | Positive Control | Dexamethasone | 1 mg/kg | Oral Gavage |
| 4 | Test Article Low Dose | Clorprenaline HCl | 1 mg/kg | Oral Gavage |
| 5 | Test Article Mid Dose | Clorprenaline HCl | 3 mg/kg | Oral Gavage |
| 6 | Test Article High Dose | Clorprenaline HCl | 10 mg/kg | Oral Gavage |
Administration Protocol:
-
Treatments are administered once daily from Day 21 to Day 27, one hour prior to the OVA challenge.
Efficacy Endpoint Measurements
a. Measurement of Airway Hyperresponsiveness (AHR):
-
Twenty-four hours after the final OVA challenge (Day 28), AHR is assessed using whole-body plethysmography.
-
Mice are placed in the plethysmography chambers and baseline readings are recorded.
-
Animals are then exposed to nebulized methacholine (B1211447) at increasing concentrations (0, 6.25, 12.5, 25, 50 mg/mL).
-
Airway resistance is recorded for 3 minutes following each methacholine dose. The results are expressed as Enhanced Pause (Penh).
b. Bronchoalveolar Lavage Fluid (BALF) Collection and Cell Counting:
-
Immediately following AHR assessment, mice are euthanized.
-
The trachea is cannulated, and the lungs are lavaged twice with 0.5 mL of ice-cold phosphate-buffered saline (PBS).
-
The collected BALF is centrifuged (500 x g for 10 minutes at 4°C).
-
The cell pellet is resuspended, and total inflammatory cell counts are determined using a hemocytometer.
-
Differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with Wright-Giemsa.
c. Lung Histopathology:
-
After BALF collection, the lungs are perfused with saline and fixed in 10% neutral buffered formalin.
-
The fixed tissues are embedded in paraffin, sectioned (4-5 µm), and stained with Hematoxylin and Eosin (H&E) for inflammation assessment and Periodic acid-Schiff (PAS) for mucus production.
-
Sections are scored by a blinded pathologist to evaluate the degree of peribronchial inflammation and goblet cell hyperplasia.
Data Presentation
Quantitative results from the study will be presented in the following tables. Data are expressed as Mean ± SEM.
Table 1: Effect of this compound on Airway Hyperresponsiveness (Penh) in Response to Methacholine (50 mg/mL)
| Group | Treatment | Penh Value (Mean ± SEM) | % Inhibition vs. Model |
| Naive Control | Saline | 1.2 ± 0.2 | - |
| OVA-Model | Vehicle | 5.8 ± 0.6 | 0% |
| Positive Control | Dexamethasone (1 mg/kg) | 2.1 ± 0.3 | 63.8% |
| Test Article | Clorprenaline HCl (1 mg/kg) | 4.5 ± 0.5 | 22.4% |
| Test Article | Clorprenaline HCl (3 mg/kg) | 3.3 ± 0.4 | 43.1% |
| Test Article | Clorprenaline HCl (10 mg/kg) | 2.4 ± 0.3 | 58.6% |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Group | Treatment | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) |
| Naive Control | Saline | 1.1 ± 0.2 | 0.1 ± 0.05 | 0.3 ± 0.1 |
| OVA-Model | Vehicle | 8.5 ± 0.9 | 4.2 ± 0.5 | 1.5 ± 0.3 |
| Positive Control | Dexamethasone (1 mg/kg) | 2.3 ± 0.4 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Test Article | Clorprenaline HCl (1 mg/kg) | 7.1 ± 0.8 | 3.5 ± 0.4 | 1.2 ± 0.2 |
| Test Article | Clorprenaline HCl (3 mg/kg) | 5.4 ± 0.6 | 2.1 ± 0.3 | 0.9 ± 0.2 |
| Test Article | Clorprenaline HCl (10 mg/kg) | 3.9 ± 0.5 | 1.3 ± 0.2 | 0.7 ± 0.1 |
Visualizations
Experimental Workflow
Caption: Workflow for the in vivo evaluation of Clorprenaline HCl.
This compound Signaling Pathway
Caption: Mechanism of action of Clorprenaline HCl in bronchial smooth muscle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C11H19Cl2NO2 | CID 21784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. KEGG DRUG: this compound [genome.jp]
Application Notes and Protocols: Assessing Clorprenaline's Effect on Histamine-Induced Bronchoconstriction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clorprenaline is a β2-adrenergic receptor agonist known for its bronchodilatory properties.[1] This document provides detailed experimental protocols to assess the efficacy of Clorprenaline in antagonizing histamine-induced bronchoconstriction, a key model for evaluating potential asthma therapies. The protocols outlined below cover both in vitro and in vivo methodologies, primarily utilizing the guinea pig model, which is well-established for its translational relevance to human airway pharmacology.[2]
Clorprenaline, as a β2-adrenergic agonist, exerts its effect by binding to β2-adrenergic receptors on airway smooth muscle cells.[1][3] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins, resulting in a decrease in intracellular calcium concentrations and ultimately leading to smooth muscle relaxation and bronchodilation.[3][4]
Conversely, histamine (B1213489) induces bronchoconstriction primarily by acting on H1 receptors on airway smooth muscle.[2] This activation stimulates the Gq/11 protein, leading to the activation of phospholipase C. This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction.[2]
These application notes will provide a comprehensive guide to researchers for the preclinical evaluation of Clorprenaline and other β2-adrenergic agonists.
Data Presentation
Table 1: In Vitro Assessment of Bronchodilator Potency
| Compound | Agonist (pre-contraction) | Preparation | EC50 (Molar Concentration) | Maximum Relaxation (%) | Reference |
| Clorprenaline | Histamine (1 µM) | Guinea Pig Tracheal Rings | Data not available in literature | To be determined experimentally | [3] |
| Salbutamol | Histamine | Guinea Pig Tracheal Rings | pD2 = 8.0 | 100% | [5] |
| Isoprenaline | Carbachol | Guinea Pig Tracheal Rings | pD2 = 8.5 | Not specified | [6] |
EC50: The concentration of an agonist that produces 50% of the maximal possible effect. pD2 is the negative logarithm of the EC50.
Table 2: In Vivo Assessment of Bronchodilator Efficacy
| Compound | Challenge Agent | Animal Model | Route of Administration | Effective Dose (ED50) | Endpoint | Reference |
| Clorprenaline | Histamine | Guinea Pig | To be determined | To be determined experimentally | Prevention of bronchoconstriction | |
| Salbutamol | Histamine | Guinea Pig | Intravenous | 0.3-3 µg/kg | 50% inhibition of bronchoconstriction | [7] |
| Salbutamol | Histamine | Guinea Pig | Intratracheal | 0.48 µg/kg | Prevention of bronchoconstriction | [5] |
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Reduction of histamine-induced bronchoconstriction by magnesium in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo effects of SCA40 on guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo bronchodilator action of a novel K+ channel opener, KC 399, in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Clorprenaline Hydrochloride for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of Clorprenaline hydrochloride in in vitro settings. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to help you optimize your experimental dosage and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sympathomimetic amine that functions as a selective β2-adrenergic receptor agonist.[1][2][3] Its primary therapeutic effect is bronchodilation, making it a subject of interest for respiratory disease research.[4][5] The mechanism of action involves the activation of the Gs-protein coupled β2-adrenergic receptor. This initiates a signaling cascade that begins with the activation of adenylyl cyclase, which then converts ATP to cyclic AMP (cAMP).[1][4] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various proteins, leading to a decrease in intracellular calcium and relaxation of smooth muscle cells.[1][4] Some evidence also suggests that Clorprenaline may inhibit the release of inflammatory mediators like histamine (B1213489) from mast cells.[1][4]
Q2: How should I prepare stock solutions of this compound?
Proper preparation of stock solutions is critical for experimental consistency. This compound is soluble in several common laboratory solvents. It is recommended to prepare high-concentration stock solutions, which can then be diluted to the final working concentration in your cell culture medium. To avoid degradation, aliquot stock solutions and store them appropriately to prevent repeated freeze-thaw cycles.[6]
| Solvent | Reported Solubility | Storage of Stock Solution |
| DMSO | ≥ 50 mg/mL (199.87 mM)[6] | 1 year at -80°C; 1 month at -20°C[6] |
| Water | ≥ 50 mg/mL (199.87 mM)[6] | Use freshly prepared or store short-term at 4°C |
| Ethanol | ≥ 47.8 mg/mL[2] | 1 year at -80°C; 1 month at -20°C |
Note: For aqueous stock solutions, sterile filter the solution using a 0.22 µm filter before use.[5] Always use fresh, anhydrous DMSO as moisture can reduce solubility.[6]
Q3: What is a good starting concentration range for my in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type, cell density, and the specific endpoint being measured. A dose-response experiment is essential to determine the effective concentration range for your specific model. Based on available data, a broad range can be considered for initial screening.
| Parameter | Concentration Range | Notes |
| Initial Screening Range | 10 nM - 100 µM | A wide range to capture the full dose-response curve. |
| Reported Analytical Range | 8.0 - 1600 ng/mL (approx. 32 nM - 6.4 µM)[6] | This range was used for analytical detection, suggesting biological activity may be found within or around this window.[6] |
It is crucial to perform a dose-response curve to identify the EC50 (half-maximal effective concentration) for your desired effect and to assess cytotoxicity at higher concentrations.
Troubleshooting Guide
Problem: I am not observing the expected biological effect (e.g., no change in cAMP levels, no cellular response).
Problem: I am observing high levels of cell death or cytotoxicity.
-
Possible Cause: The concentration of this compound is too high, leading to off-target effects or cellular stress.
-
Solution: Lower the concentration range in your experiment. It is critical to run a cell viability assay (e.g., MTT, MTS, or resazurin) in parallel with your functional assay to distinguish between a specific pharmacological effect and general cytotoxicity.
-
-
Possible Cause: The solvent (e.g., DMSO) is causing toxicity.
-
Solution: Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1% for DMSO). Run a "vehicle control" (cells treated with the solvent at the same final concentration but without Clorprenaline) to assess solvent toxicity.
-
-
Possible Cause: The compound has degraded into a toxic substance.
-
Solution: Prepare fresh stock solutions and working solutions for each experiment. Ensure proper storage of the compound and its solutions.[5]
-
Problem: My results are inconsistent between experiments.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Standardize your cell culture protocol. Use cells within a consistent and narrow passage number range, ensure consistent seeding densities, and monitor cell health closely.
-
-
Possible Cause: Instability of the compound in the working solution.
-
Solution: Prepare fresh dilutions of Clorprenaline from a frozen stock solution immediately before each experiment. Do not store diluted working solutions for extended periods.
-
-
Possible Cause: Variability in incubation times or assay procedures.
-
Solution: Use precise timing for drug treatment and subsequent assay steps. Ensure all plates are treated uniformly.
-
Experimental Protocols
Protocol: Determining Optimal Dosage with a Cell Viability Assay (MTT)
This protocol describes how to perform a dose-response experiment to determine the effective and non-toxic concentration range of this compound using the MTT assay. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[7][8]
Materials:
-
Cells in logarithmic growth phase
-
96-well flat-bottom plates
-
This compound
-
Appropriate solvent (e.g., sterile DMSO or water)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in a healthy, logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[8]
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock of this compound (e.g., 100 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations. An example dosing range is provided below.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of solvent) wells.
-
-
Incubation:
-
Incubate the treated plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8][9]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells (set to 100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can determine the IC50 (half-maximal inhibitory concentration) if assessing toxicity or select a non-toxic range for functional assays.
-
| Example Dosing Scheme for a 96-Well Plate |
| Final Concentrations |
| Controls |
| Replicates |
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. amsbio.com [amsbio.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Common challenges in β2-agonist cell-based assays and how to overcome them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered in β2-agonist cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: High Background Signal in cAMP Assays
Q: Why am I observing a high background signal in my cAMP assay, even in the absence of an agonist?
A: High background signal can mask the true agonist-induced response and is a common issue. Several factors can contribute to this:
-
Basal Adenylyl Cyclase Activity: Some cell lines exhibit high basal activity of adenylyl cyclase, leading to cAMP production without agonist stimulation.
-
Suboptimal Phosphodiesterase (PDE) Inhibition: Incomplete inhibition of PDEs, which degrade cAMP, can lead to an accumulation of basal cAMP. The concentration or type of PDE inhibitor (e.g., IBMX) may not be optimal.
-
Cell Health and Density: Unhealthy or overly confluent cells can have dysregulated signaling pathways, contributing to higher background. It is crucial to use cells at an optimal density and ensure they are healthy.
-
Reagent or Media Contamination: Contamination of assay buffers, media, or other reagents can lead to non-specific signal generation. Serum in the media can sometimes contain factors that stimulate the cells.
Troubleshooting Steps:
-
Optimize PDE Inhibitor Concentration: Titrate the concentration of your PDE inhibitor (e.g., IBMX) to ensure complete inhibition of cAMP degradation.
-
Cell Seeding Density: Perform a cell titration experiment to determine the optimal cell number per well that provides a robust signal without elevating the background.
-
Serum Starvation: Before the assay, consider serum-starving the cells for a few hours to reduce the influence of growth factors in the serum.
-
Use Fresh Reagents: Prepare fresh assay buffers and dilutions of your reagents to rule out contamination.
-
Incorporate a Neutral Antagonist: To counteract constitutive receptor activity, include a neutral antagonist in control wells.
Issue 2: Low or No Signal Response to Agonist
Q: My assay is showing a very low or no signal in response to the β2-agonist. What are the possible reasons?
A: A weak or absent signal can be due to several factors, from the agonist itself to the detection method used.
-
Inactive Agonist: The purity and activity of the β2-agonist may be compromised. Improper storage or handling can lead to degradation.
-
Low Receptor Expression: The cell line used may not express a sufficient number of β2-adrenergic receptors to generate a detectable signal.
-
Suboptimal Assay Conditions: The incubation time, agonist concentration, or cell number may not be optimized for your specific assay.
-
Inefficient PDE Inhibition: If cAMP is being rapidly degraded, the resulting signal will be low.
-
Insensitive Detection Method: The chosen assay kit or detection method may not be sensitive enough to detect the changes in your system.
Troubleshooting Steps:
-
Verify Agonist Activity: Check the purity and activity of your agonist. Prepare fresh dilutions from a new stock.
-
Confirm Receptor Expression: Use a secondary method like radioligand binding or western blot to confirm β2-adrenergic receptor expression in your cell line.
-
Optimize Assay Parameters:
-
Cell Number: Titrate the number of cells per well to find the optimal density for a robust signal.
-
Agonist Concentration: Perform a full dose-response curve with a wider concentration range of your agonist.
-
Incubation Time: Conduct a time-course experiment to determine the optimal incubation time for maximal signal.
-
-
Ensure Effective PDE Inhibition: Include an appropriate concentration of a PDE inhibitor like IBMX.
-
Consider a More Sensitive Assay: If the signal remains low, consider using a more sensitive assay format, such as HTRF, FRET, or BRET-based cAMP assays.
Issue 3: Poor Signal-to-Noise Ratio
Q: How can I improve a low signal-to-noise ratio in my assay?
A: A low signal-to-noise ratio can make it difficult to discern true experimental effects. To improve it, you need to either increase the specific signal or decrease the background noise.
Strategies to Improve Signal-to-Noise:
-
Optimize Cell Number: Finding the sweet spot for cell density is crucial. Too few cells will give a low signal, while too many can increase the background.
-
Agonist Concentration and Incubation Time: Ensure you are using a saturating concentration of your agonist for the maximal response and have an optimized incubation time. A kinetic study of cAMP accumulation can help determine the best time point for measurement.
-
Choice of Assay Kit: Different cAMP assay kits have varying sensitivities. Research and potentially test a more sensitive assay technology.
-
Wash Steps: If using a wash-based assay, increasing the number and volume of wash steps can help reduce background.
-
Plate Choice: For luminescence or fluorescence-based assays, using the appropriate plate type (e.g., white, opaque plates for luminescence) can significantly improve the signal-to-noise ratio.
Issue 4: Receptor Desensitization and Downregulation
Q: I'm observing a decrease in the maximal response (Emax) or a rightward shift in the agonist's potency (EC50) with prolonged incubation. Is this receptor desensitization?
A: Yes, this is a classic sign of receptor desensitization. Prolonged exposure to an agonist can lead to a state of reduced responsiveness. This is a physiological process to protect the cell from overstimulation.
Mechanisms of Desensitization:
-
Uncoupling: G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor. This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from the Gs protein, thereby reducing cAMP signaling.
-
Internalization: β-arrestin binding can also lead to the internalization of the receptor from the cell surface, making it unavailable for further agonist stimulation.
-
Downregulation: With very prolonged agonist exposure, the total number of receptors in the cell can decrease, a process known as downregulation.
How to Address Desensitization in Assays:
-
Shorten Incubation Times: Perform time-course experiments to identify an incubation period that is long enough to generate a robust signal but short enough to minimize desensitization.
-
Use Partial Agonists: Partial agonists have been shown to cause less desensitization compared to full agonists.
-
Washout Experiments: To study resensitization, you can perform washout experiments where the agonist is removed, and the cells are allowed to recover before a second stimulation.
-
Consider Biased Agonists: Some agonists may be "biased" towards G-protein signaling and cause less β-arrestin recruitment, potentially leading to reduced desensitization.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | High basal adenylyl cyclase activity | Serum-starve cells before the assay. |
| Incomplete PDE inhibition | Optimize the concentration of the PDE inhibitor (e.g., IBMX). | |
| Overly confluent or unhealthy cells | Use cells at an optimal density and ensure high viability. | |
| Reagent contamination | Prepare fresh buffers and reagent dilutions. | |
| Low or No Signal | Inactive agonist | Test a fresh stock of the agonist. |
| Low receptor expression | Confirm receptor expression via a secondary method (e.g., Western blot). | |
| Suboptimal assay conditions | Optimize cell number, agonist concentration, and incubation time. | |
| Poor Signal-to-Noise | Suboptimal cell density | Perform a cell titration experiment. |
| Insensitive assay format | Consider using a more sensitive detection technology (e.g., HTRF, BRET). | |
| Receptor Desensitization | Prolonged agonist exposure | Shorten the agonist incubation time. |
| Strong agonist activity | Consider using a partial agonist for comparison. |
Table 2: Example Agonist Coupling Efficiencies and Desensitization
| Agonist | Relative Coupling Efficiency (%) | Rate of Desensitization |
| Epinephrine | 100 | Very High |
| Fenoterol | 42 | High |
| Albuterol | 4.9 | Moderate |
| Dobutamine | 2.5 | Low |
| Ephedrine | 1.1 | Very Low |
Data adapted from studies on HEK-293 cells overexpressing the β2AR. The rate and extent of agonist-induced desensitization follow the same order as coupling efficiency.
Experimental Protocols
Protocol 1: General cAMP Accumulation Assay
This protocol provides a general workflow for a competitive immunoassay to measure cAMP levels.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Serum Starvation (Optional): The next day, replace the growth medium with a serum-free medium and incubate for 2-4 hours.
-
Agonist Stimulation:
-
Prepare serial dilutions of the β2-agonist in a suitable assay buffer.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the cells to prevent cAMP degradation.
-
Remove the medium and add the agonist dilutions to the cells.
-
Incubate for the optimized duration (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Add the cell lysis reagent provided in your cAMP assay kit. This reagent typically contains a labeled cAMP (e.g., biotinylated or fluorescent) and an anti-cAMP antibody.
-
Incubate at room temperature to allow for cell lysis and the competitive binding reaction to reach equilibrium.
-
-
Signal Measurement:
-
Add the detection reagent as per the kit instructions (e.g., a substrate for an enzyme label or a fluorescent conjugate).
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader. The signal will be inversely proportional to the amount of cAMP in the sample.
-
Protocol 2: Reporter Gene Assay
This protocol outlines the steps for a reporter gene assay using a cAMP response element (CRE).
-
Cell Transfection: Co-transfect cells with a plasmid encoding the β2-adrenergic receptor and a reporter plasmid containing a CRE upstream of a reporter gene (e.g., luciferase).
-
Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to recover for 24-48 hours.
-
Agonist Stimulation:
-
Prepare serial dilutions of the β2-agonist in a serum-free medium.
-
Replace the culture medium with the agonist dilutions.
-
Incubate for an optimized period (typically 4-6 hours) to allow for gene transcription and translation.
-
-
Cell Lysis:
-
Remove the medium and wash the cells with PBS.
-
Add a passive lysis buffer and incubate at room temperature with gentle shaking to ensure complete lysis.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the firefly luciferase assay reagent to each well.
-
Measure the luminescence using a plate reader.
-
Visualizations
Technical Support Center: Addressing Tachyphylaxis in Long-Term Clorprenaline Hydrochloride Exposure Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to tachyphylaxis in long-term Clorprenaline hydrochloride exposure studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective β2-adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to β2-adrenergic receptors on the smooth muscle cells of the bronchi.[1] This binding activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, causing smooth muscle relaxation and bronchodilation.[2]
Q2: What is tachyphylaxis and why is it a concern in my long-term Clorprenaline studies?
Tachyphylaxis is a phenomenon where the effect of a drug diminishes over time with repeated or continuous administration.[3] In the context of long-term Clorprenaline exposure, this means the bronchodilatory response may decrease, which is a critical consideration in preclinical and clinical studies aiming to establish long-term efficacy and safety.[3][4]
Q3: What are the cellular mechanisms underlying tachyphylaxis to β2-agonists like Clorprenaline?
Tachyphylaxis to β2-agonists is a multi-step process primarily involving:
-
Receptor Desensitization: This is a rapid process that occurs within minutes to hours. Upon prolonged agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the β2-adrenergic receptor.[5]
-
β-Arrestin Recruitment: The phosphorylated receptor is then recognized by β-arrestin proteins. The binding of β-arrestin sterically hinders the receptor's interaction with the Gs protein, uncoupling it from the downstream signaling cascade and reducing cAMP production.[5]
-
Receptor Internalization: The receptor-β-arrestin complex is targeted for internalization into endosomes via clathrin-coated pits.[6] This removes the receptors from the cell surface, making them unavailable for further agonist binding.
-
Receptor Downregulation: With very prolonged agonist exposure (hours to days), the internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors in the cell.[6]
Q4: How can I quantitatively assess tachyphylaxis in my experiments?
Tachyphylaxis can be quantified by measuring changes in several key parameters after long-term exposure to Clorprenaline compared to a vehicle control:
-
Functional Response: A rightward shift in the dose-response curve (increased EC50) or a decrease in the maximal response (Emax) in a cAMP accumulation assay indicates functional desensitization.
-
Receptor Number: A decrease in the total number of receptors (Bmax), as determined by a radioligand binding assay, indicates receptor downregulation.
-
Receptor Affinity: Changes in the dissociation constant (Kd) from radioligand binding assays can provide insights into the receptor's affinity for the ligand.
Troubleshooting Guides
Problem 1: I am observing a diminished functional response (decreased Emax or increased EC50) to Clorprenaline in my cell-based cAMP assay after long-term pre-treatment, but I don't see a significant change in total receptor number (Bmax) in my binding assay.
-
Possible Cause: This is a classic presentation of receptor desensitization and uncoupling, rather than downregulation. The receptors are still present but are unable to effectively signal.
-
Troubleshooting Steps:
-
Confirm Uncoupling: The primary mechanism is likely GRK-mediated phosphorylation and β-arrestin binding.
-
Assess β-Arrestin Recruitment: Perform a β-arrestin recruitment assay to directly measure the interaction between the β2-adrenergic receptor and β-arrestin after Clorprenaline exposure. An increased recruitment in the pre-treated cells would support this hypothesis.
-
Check Assay Conditions: Ensure that the cAMP assay is performed under conditions that prevent receptor re-sensitization during the assay itself (e.g., keeping the cells on ice, including phosphodiesterase inhibitors).
-
Problem 2: My dose-response curve for Clorprenaline is inconsistent across experiments.
-
Possible Cause: Variability in cell health, passage number, or experimental conditions can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and narrow passage number range. Ensure cells are healthy and at a consistent confluency at the time of the experiment.
-
Optimize Agonist Incubation Time: Determine the optimal stimulation time for maximal cAMP production in your specific cell line.
-
Control for Phosphodiesterase Activity: Always include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your cAMP assays to prevent the degradation of cAMP.
-
Verify Reagent Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Problem 3: I am not seeing any evidence of tachyphylaxis even after prolonged incubation with Clorprenaline.
-
Possible Cause: The concentration of Clorprenaline or the duration of incubation may be insufficient to induce tachyphylaxis in your experimental system. Alternatively, your assay may not be sensitive enough to detect the changes.
-
Troubleshooting Steps:
-
Increase Agonist Concentration and/or Incubation Time: Perform a time-course and concentration-response experiment for the pre-treatment phase to determine the optimal conditions for inducing tachyphylaxis.
-
Use a Positive Control: Include a known potent β2-agonist that has been shown to induce tachyphylaxis (e.g., isoproterenol) as a positive control to validate your experimental setup.
-
Check Cell Line Expression Levels: In cell lines with very high receptor expression (overexpression systems), the receptor reserve may be large, and a significant portion of receptors may need to be desensitized before a functional deficit is observed.
-
Assess Downstream Readouts: Consider measuring a more downstream functional endpoint that may be more sensitive to subtle changes in signaling.
-
Data Presentation
Due to the limited availability of specific quantitative data for long-term this compound exposure in the public domain, the following tables present representative data from studies on other β2-agonists to illustrate the expected quantitative changes associated with tachyphylaxis.
Table 1: Representative Functional Desensitization Data (cAMP Accumulation)
| Agonist Pre-treatment (24 hours) | EC50 (nM) | Emax (% of control) |
| Vehicle | 10 | 100 |
| β2-Agonist (e.g., Isoproterenol) | 50 | 75 |
| This table illustrates a typical rightward shift in the EC50 and a decrease in the Emax, indicating reduced potency and efficacy after prolonged agonist exposure. |
Table 2: Representative Receptor Downregulation Data (Radioligand Binding)
| Agonist Pre-treatment (24 hours) | Bmax (fmol/mg protein) | Kd (nM) |
| Vehicle | 250 | 1.5 |
| β2-Agonist (e.g., Isoproterenol) | 150 | 1.6 |
| This table shows a decrease in the total number of receptors (Bmax) with minimal change in receptor affinity (Kd), which is characteristic of receptor downregulation. |
Experimental Protocols
Protocol 1: Whole-Cell cAMP Accumulation Assay
Objective: To measure the functional response to Clorprenaline by quantifying intracellular cAMP levels.
Methodology:
-
Cell Culture: Plate cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells) in 96-well plates and grow to 80-90% confluency.
-
Induction of Tachyphylaxis: Treat cells with the desired concentrations of this compound or vehicle for the specified duration (e.g., 1, 6, 12, or 24 hours) in serum-free media.
-
Wash and Pre-incubation: Gently wash the cells twice with warm, serum-free media. Pre-incubate the cells in serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions (e.g., using 0.1 M HCl or a specific lysis buffer).
-
Quantification: Determine the cAMP concentration in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Plot the cAMP concentration against the log of the Clorprenaline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 2: Radioligand Binding Assay for Receptor Number (Bmax)
Objective: To determine the total number of β2-adrenergic receptors.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound or vehicle as described in Protocol 1.
-
Membrane Preparation: Harvest the cells, wash with ice-cold PBS, and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Saturation Binding: In a 96-well plate, incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled β2-adrenergic receptor antagonist (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).
-
Determination of Non-specific Binding: For each concentration of radioligand, run a parallel set of reactions containing a high concentration of a non-labeled β2-adrenergic receptor antagonist (e.g., 10 µM propranolol) to determine non-specific binding.
-
Incubation: Incubate the plates at room temperature or 37°C for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Bmax (maximal number of binding sites) and Kd (dissociation constant).
Protocol 3: β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the β2-adrenergic receptor upon agonist stimulation.
Methodology:
-
Cell Line: Utilize a cell line specifically designed for β-arrestin recruitment assays, often employing enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) technology. These cells typically co-express the β2-adrenergic receptor fused to one component of the reporter system and β-arrestin fused to the other.
-
Cell Plating: Plate the cells in a 96-well or 384-well plate according to the assay manufacturer's protocol.
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate for the time recommended by the assay manufacturer (typically 30-90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents and measure the luminescent or fluorescent signal using a plate reader.
-
Data Analysis: Plot the signal against the log of the Clorprenaline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
Visualizations
Caption: β2-Adrenergic Receptor Signaling and Desensitization Pathway.
Caption: Experimental Workflow for Assessing Tachyphylaxis.
Caption: Troubleshooting Logic for Tachyphylaxis Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. atsjournals.org [atsjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of an atypical Gαs-biased β2AR agonist that fails to evoke airway smooth muscle cell tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Common Ion Effect for Hydrochloride Salts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by the common ion effect on hydrochloride (HCl) salts in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the common ion effect and why does it affect my hydrochloride salt?
The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions in the compound is added. For a hydrochloride salt (Drug-HCl), the salt dissociates in solution into the protonated drug cation (Drug-H+) and a chloride anion (Cl-). If the buffer or medium you are using already contains chloride ions (for example, from HCl used to adjust the pH, or from salts like sodium chloride), it will shift the equilibrium of the dissolution process to the left, favoring the solid, undissolved state of your Drug-HCl. This leads to a decrease in the observed solubility.[1][2]
Q2: I've converted my drug to a hydrochloride salt to increase its solubility, but it's still poorly soluble in my acidic buffer. Why is this happening?
While salt formation is a common strategy to enhance the solubility of ionizable drugs, it doesn't guarantee high solubility in all conditions.[3][4] In acidic buffers prepared with hydrochloric acid, the high concentration of chloride ions from the acid can significantly suppress the solubility of your hydrochloride salt due to the common ion effect.[5] In some cases, the free base form of the drug may actually be more soluble in a low pH environment than its hydrochloride salt form when a high concentration of chloride ions is present.[4][6]
Q3: What are the primary strategies to overcome the common ion effect for my hydrochloride salt?
There are several effective strategies to mitigate the common ion effect:
-
Use of Non-Chloride Buffers: Replace chloride-containing buffers with alternatives such as phosphate (B84403), citrate (B86180), or acetate (B1210297) buffers.
-
Employing Co-solvents: Increase the solubility of the hydrochloride salt by adding a water-miscible organic solvent to the aqueous buffer.
-
pH Adjustment with Non-Chloride Acids: If the pH of the buffer needs to be lowered, use an acid that does not introduce a common ion, such as phosphoric acid or citric acid.
-
Formation of Alternative Salt Forms or Co-crystals: In the drug development phase, consider creating a different salt of your active pharmaceutical ingredient (API), such as a mesylate or tosylate salt, which may have a better solubility profile.[7] Co-crystals, which are multi-component crystals of the API and a coformer, can also be designed to enhance solubility.[8]
Q4: How do I choose the right non-chloride buffer for my experiment?
The choice of buffer depends on the desired pH range of your experiment and the chemical properties of your drug.
-
Phosphate buffers are effective in the pH range of 6.2 to 8.2.
-
Citrate buffers are suitable for a pH range of 3.0 to 6.2.
-
Acetate buffers work well in the pH range of 3.8 to 5.8.
It is crucial to experimentally determine the solubility of your hydrochloride salt in the selected buffer to ensure it meets the requirements of your assay.
Troubleshooting Guides
Issue: My hydrochloride salt is precipitating out of my buffer solution.
1. Identify the Source of the Common Ion:
-
Check the composition of your buffer. Does it contain hydrochloric acid or any chloride salts (e.g., NaCl, KCl)?
-
Review your experimental procedure. Are you adding any solutions that contain chloride?
2. Quantify the Problem:
-
Perform a solubility study using the detailed shake-flask method outlined in the Experimental Protocols section to determine the actual solubility of your compound in the problematic buffer.
3. Implement a Solution:
-
Strategy 1: Switch to a Non-Chloride Buffer. Based on your required pH, prepare a phosphate, citrate, or acetate buffer of the same molarity and pH. Re-measure the solubility to confirm an improvement.
-
Strategy 2: Use a Co-solvent. If you must use a chloride-containing buffer, systematically screen for a suitable co-solvent to increase the solubility of your compound. A detailed protocol for co-solvent screening is provided in the Experimental Protocols section.
-
Strategy 3: Adjust pH with a Different Acid. If you are preparing an acidic buffer, substitute hydrochloric acid with phosphoric acid or citric acid to avoid introducing chloride ions.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing precipitation of hydrochloride salts.
Data Presentation
Table 1: Solubility of Propranolol Hydrochloride in Various Buffer Systems
| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) |
| HCl Buffer | 1.2 | Ambient | 225[3] |
| Phosphate Buffer | 6.8 | Ambient | 130[3] |
| Phosphate Buffered Saline (PBS) | 7.2 | Ambient | ~5[7] |
| Water | - | Ambient | Soluble[4] |
Note: This table compiles data from multiple sources and experimental conditions may vary.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility by Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.[9][10]
Materials:
-
Test compound (hydrochloride salt)
-
Selected buffer solutions (e.g., 0.1 M phosphate buffer pH 7.4, 0.1 M citrate buffer pH 5.0)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Calibrated pH meter
Procedure:
-
Add an excess amount of the solid test compound to a vial containing a known volume (e.g., 10 mL) of the desired buffer. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. A time course study can be performed to determine the optimal equilibration time.
-
After equilibration, allow the samples to stand undisturbed for a short period to allow for sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the undissolved solid from the saturated solution by either centrifugation or filtration.
-
Centrifugation: Centrifuge the aliquot at a high speed (e.g., 14,000 rpm) for 15-20 minutes.
-
Filtration: Filter the aliquot through a syringe filter. Ensure the filter material is compatible with your sample.
-
-
Dilute the clear filtrate or supernatant with the appropriate mobile phase or buffer to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
-
Measure the pH of the final saturated solution to confirm it has not significantly changed during the experiment.
Protocol 2: Screening for Co-solvent to Enhance Solubility
This protocol provides a systematic approach to identify an effective co-solvent for increasing the solubility of a hydrochloride salt.
Materials:
-
Test compound (hydrochloride salt)
-
Primary buffer solution (the buffer in which solubility is low)
-
A selection of water-miscible co-solvents (e.g., ethanol (B145695), propylene (B89431) glycol, polyethylene (B3416737) glycol 400, DMSO)
-
Equipment as listed in Protocol 1
Procedure:
-
Prepare a series of buffer/co-solvent mixtures. For example, for ethanol, prepare solutions with 10%, 20%, 30%, 40%, and 50% (v/v) ethanol in your primary buffer.
-
For each buffer/co-solvent mixture, determine the solubility of your hydrochloride salt using the Shake-Flask Method described in Protocol 1.
-
Create a plot of solubility versus co-solvent concentration for each co-solvent tested.
-
Analyze the plots to identify the co-solvent and the concentration that provides the desired level of solubility enhancement.
-
Important Consideration: Ensure that the selected co-solvent and its concentration are compatible with any downstream applications or assays.
Visual Representation of Co-Solvent Screening
Caption: Workflow for co-solvent screening to enhance hydrochloride salt solubility.
Signaling Pathways and Logical Relationships
The Common Ion Effect Equilibrium
The common ion effect is a direct application of Le Châtelier's principle to a solubility equilibrium. The diagram below illustrates how the presence of a common ion (Cl⁻) shifts the equilibrium of a dissolving hydrochloride salt.
Caption: The common ion effect on hydrochloride salt solubility equilibrium.
References
- 1. jpionline.org [jpionline.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Floating Matrix Dosage Form for Propranolol Hydrochloride Based on Gas Formation Technique: Development and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. enamine.net [enamine.net]
- 6. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. scribd.com [scribd.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Best practices for storing and handling Clorprenaline hydrochloride powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Clorprenaline hydrochloride powder and solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored in a tightly sealed container, away from moisture. For short-term storage, 4°C is recommended. For long-term storage, refer to the supplier's instructions, with some sources suggesting -20°C.[1] The powder is generally shipped at room temperature and is stable for several weeks during ordinary shipping.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in several common laboratory solvents. Dimethyl sulfoxide (B87167) (DMSO), water, and ethanol (B145695) are all suitable for preparing stock solutions.[2] It is also soluble in Phosphate-Buffered Saline (PBS).[3] When using DMSO, it is crucial to use a fresh, non-hygroscopic batch, as absorbed moisture can significantly reduce the solubility of the compound.[4]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid dissolution.[4] Ensure that the solvent has not absorbed moisture, especially when using DMSO.[4] It is also important to check the recommended solubility limits for the chosen solvent system to ensure you are not attempting to prepare a supersaturated solution.
Q4: How should I store stock solutions of this compound?
A4: To maintain the stability of your stock solutions, it is recommended to aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][5] For storage, the following conditions are generally recommended:
Always store solutions in tightly sealed containers to prevent solvent evaporation and exposure to moisture.
Q5: Is it necessary to prepare fresh working solutions for in vivo experiments?
A5: Yes, for in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use to ensure its potency and stability.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Powder appears clumpy or discolored. | Moisture absorption. | Store the powder in a desiccator. If clumping is severe, it may indicate degradation, and using a fresh batch is advisable. |
| Difficulty dissolving the powder. | - Insufficient solvent volume.- Inappropriate solvent.- Low temperature.- Moisture in the solvent (especially DMSO). | - Ensure you are using a sufficient volume of solvent for the desired concentration.- Use gentle warming or sonication to aid dissolution.[4]- Use fresh, anhydrous DMSO.[4]- Refer to the solubility data table to select the most appropriate solvent. |
| Precipitation in the solution upon storage. | - Solution is supersaturated.- Storage temperature is too low for the solvent system.- Solvent evaporation. | - Gently warm the solution to redissolve the precipitate.- Consider preparing a less concentrated stock solution.- Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent experimental results. | - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Use of old working solutions. | - Always use freshly prepared working solutions for experiments.[4]- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[4][5]- Ensure both powder and stock solutions are stored at the recommended temperatures and for the appropriate duration. |
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Condition | Duration |
| Powder | Room Temperature | Short-term (shipping)[1][3] |
| 4°C | Short-term[3] | |
| -20°C | Long-term[1] | |
| Stock Solution | -20°C | Up to 1 month[3][4] |
| -80°C | Up to 6 months[3][4] |
Table 2: Solubility of this compound
| Solvent | Reported Solubility |
| DMSO | ≥ 8.35 mg/mL[6] |
| 50 mg/mL (199.8 mM)[2] | |
| 100 mg/mL (399.74 mM) - requires sonication[3][4] | |
| Water | 50 mg/mL (199.8 mM)[2] |
| ≥ 100 mg/mL (399.74 mM)[3][4] | |
| Ethanol | 50 mg/mL (199.8 mM)[2] |
| PBS | 100 mg/mL (399.74 mM) - requires sonication[3] |
Table 3: Example Formulations for In Vivo Studies
| Formulation Components | Composition | Resulting Solubility |
| DMSO/PEG300/Tween-80/Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[3][4] |
| DMSO/SBE-β-CD/Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[3][4] |
| DMSO/Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 250.16 g/mol ). For 1 mL of a 10 mM solution, you will need 2.5016 mg.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for up to one month or -80°C for up to six months.
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. While specific degradation pathways for this compound are not extensively detailed in the available literature, a general approach can be followed.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration.
-
Stress Conditions: Expose aliquots of the stock solution to various stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature for a defined period.
-
Oxidation: Add 3% hydrogen peroxide and store at room temperature, protected from light.
-
Thermal Degradation: Incubate a solid sample and a solution sample at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose a solution to UV light in a photostability chamber.
-
-
Neutralization: After the defined stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method. This method should be capable of separating the intact drug from any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Visualizations
Caption: Signaling pathway of Clorprenaline in bronchial smooth muscle cells.
Caption: Workflow for preparing and storing this compound solutions.
Caption: Logical steps for troubleshooting solubility problems.
References
Validation & Comparative
A Comparative In Vitro Analysis of Clorprenaline Hydrochloride and Salbutamol Efficacy
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of respiratory therapeutics, β2-adrenergic receptor agonists are a cornerstone for managing bronchoconstriction. This guide provides a detailed in vitro comparison of two such agonists: Clorprenaline hydrochloride and the widely-used benchmark, Salbutamol. While direct head-to-head in vitro studies are conspicuously absent in publicly available literature, this document synthesizes the known pharmacological profiles of each compound to offer a valuable resource for the scientific community.
Both Clorprenaline, also known as Isoprophenamine, and Salbutamol exert their therapeutic effects by stimulating β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle.[1][2] This guide delves into their shared mechanism of action, presents available quantitative data, and outlines the standard experimental protocols used to evaluate the in vitro efficacy of such compounds.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
This compound and Salbutamol are selective β2-adrenergic receptor agonists.[1][3][4] Their primary mechanism involves binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This binding event activates the associated Gs protein, which in turn stimulates the enzyme adenylyl cyclase.[1] Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and ultimately causing smooth muscle relaxation and bronchodilation.[1][5]
References
A Comparative Analysis of β2-Adrenergic Receptor Binding Affinity: Clorprenaline Hydrochloride vs. Isoproterenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Clorprenaline hydrochloride and Isoproterenol, with a focus on their binding affinity for the β2-adrenergic receptor. While both are recognized as agonists at β-adrenergic receptors, this document aims to present the available experimental data for a direct comparison, alongside the methodologies used to obtain such data.
Introduction to the Compounds
This compound is identified as a β2-adrenergic receptor agonist.[1][2][3] Its mechanism of action involves binding to and activating these receptors, primarily leading to bronchodilation, which has suggested its potential in asthma research.[1][4]
Isoproterenol (also known as Isoprenaline) is a non-selective β-adrenoceptor agonist, meaning it acts on both β1 and β2 receptors.[5] It is a standard agonist used in research and has well-documented effects, including vasodilation and bronchodilation.[5]
Quantitative Comparison of β2-Receptor Binding Affinity
A thorough review of available scientific literature reveals a significant gap in the quantitative data for this compound's binding affinity to the β2-adrenergic receptor. While its activity as a β2-agonist is established, specific inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) from competitive radioligand binding assays are not reported in the searched literature.[6]
In contrast, Isoproterenol has been extensively studied, and its binding affinity for the β2-adrenergic receptor has been determined in various studies. The reported affinity can vary depending on the experimental conditions.
| Compound | β2-Adrenergic Receptor Binding Affinity (Ki) | Reference |
| This compound | Not Reported | [6] |
| Isoproterenol | 0.46 µM (in the presence of GTP) | [7] |
| 0.02 µM (in the absence of GTP) | [7] | |
| 2-3 x 10⁻⁶ M (papillary muscle) | [8] | |
| 2-4 x 10⁻⁸ M (left atria) | [8] |
Note: The variation in Isoproterenol's Ki values highlights the importance of standardized experimental conditions when comparing binding affinities. The presence or absence of GTP can influence the receptor's conformation and, consequently, agonist affinity. Different tissue preparations can also yield different results.
Experimental Protocols
To determine and compare the β2-receptor binding affinity of compounds like this compound and Isoproterenol, a competitive radioligand binding assay is the gold standard.[9]
Competitive Radioligand Binding Assay for β2-Adrenergic Receptor
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., Clorprenaline) for the β2-adrenergic receptor.
Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the human β2-adrenergic receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled antagonist for the β2-receptor (e.g., [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol).
-
Test Compound: Unlabeled this compound or Isoproterenol.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., 10 µM Propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Instrumentation: Scintillation counter or gamma counter, filtration apparatus.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the β2-adrenergic receptor to a high density.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[10]
-
-
Binding Assay:
-
In a 96-well plate, set up the following reaction tubes in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-radiolabeled antagonist.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the unlabeled test compound (e.g., Clorprenaline).
-
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantify the radioactivity trapped on the filters using a scintillation or gamma counter.[11]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]
-
Visualizing the Mechanism and Workflow
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist initiates a signaling cascade that leads to various physiological responses, most notably smooth muscle relaxation.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram outlines the key steps in determining the binding affinity of a compound for the β2-adrenergic receptor.
Caption: Workflow for Competitive Radioligand Binding Assay.
Conclusion
While both this compound and Isoproterenol are agonists of the β2-adrenergic receptor, a direct quantitative comparison of their binding affinities is hindered by the lack of published data for Clorprenaline. Isoproterenol's affinity for the β2-receptor has been documented, though values can vary based on experimental conditions. The provided experimental protocol for a competitive radioligand binding assay offers a clear methodology for researchers to determine the binding affinity of Clorprenaline, which would enable a direct and quantitative comparison with Isoproterenol and other β2-agonists. This would be a valuable contribution to the pharmacological characterization of Clorprenaline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C11H19Cl2NO2 | CID 21784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isoproterenol hydrochloride | Isoprenaline | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity constants and beta-adrenoceptor reserves for isoprenaline on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 12. benchchem.com [benchchem.com]
Comparative Guide to the Bioanalytical Method Validation of Clorprenaline Hydrochloride in Plasma
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Clorprenaline hydrochloride in plasma, tailored for researchers, scientists, and drug development professionals. The focus is on providing objective performance comparisons and detailed experimental data to aid in the selection and implementation of a robust analytical method.
Overview of Bioanalytical Methods
The quantification of Clorprenaline, a beta-agonist, in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity. This guide will focus on LC-MS/MS-based methods and compare different sample preparation techniques.
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for removing interferences and concentrating the analyte. The three most common techniques for plasma samples are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Table 1: Performance Comparison of Sample Preparation Methods for Clorprenaline Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by precipitation with an organic solvent. | Partitioning of the analyte between two immiscible liquid phases. | Analyte retention on a solid sorbent followed by elution. |
| Typical Recovery | 80-95% | 85-110%[1] | 93-112%[2] |
| Matrix Effect | High | Moderate | Low |
| Selectivity | Low | Moderate | High |
| Speed | Fast | Moderate | Slow |
| Cost | Low | Low | High |
| Automation Potential | High | Moderate | High |
Experimental Protocols
Below are detailed experimental protocols for a representative LC-MS/MS method for the determination of Clorprenaline in plasma. These protocols are based on established methods for beta-agonists and similar compounds.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of Clorprenaline). Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed with:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Clorprenaline: m/z (precursor ion) → m/z (product ion) - Specific transitions need to be determined experimentally.
-
Internal Standard: m/z (precursor ion) → m/z (product ion) - Specific transitions for the chosen IS.
-
-
Ion Source Temperature: 500°C[2]
-
Desolvation Gas Flow: 800 L/hr[1]
Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability. The following table summarizes typical acceptance criteria and expected performance for a Clorprenaline assay in plasma.
Table 2: Summary of Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria (FDA/EMA Guidelines) | Typical Performance for Clorprenaline |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 0.1 - 5 µg/L[1] |
| Accuracy (% Bias) | Within ±15% (except LLOQ: ±20%) | -10% to +10% |
| Precision (% CV) | ≤ 15% (except LLOQ: ≤20%) | < 10% |
| Recovery (%) | Consistent, precise, and reproducible | 85 - 110%[1] |
| Matrix Effect | IS-normalized factor within acceptable limits | Minimal with SPE |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | % Change within ±15% | Stable under typical storage conditions |
Visual Representations
Experimental Workflow
Caption: Solid-Phase Extraction workflow for this compound from plasma.
Logical Relationship of Validation Parameters
Caption: Interrelationship of key bioanalytical method validation parameters.
Conclusion
The successful validation of a bioanalytical method for this compound in plasma is achievable using LC-MS/MS. While Protein Precipitation offers a rapid and low-cost option, Solid-Phase Extraction is generally preferred for its superior clean-up, leading to lower matrix effects and higher sensitivity, which are critical for regulatory submissions and reliable pharmacokinetic data. The provided protocols and validation parameters serve as a robust starting point for developing and implementing a method that meets stringent scientific and regulatory standards.
References
A Comparative Guide to the Inter-Laboratory Validation of a Clorprenaline Hydrochloride Quantification Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Clorprenaline hydrochloride across multiple laboratories. The data presented herein is illustrative, based on established validation guidelines from regulatory bodies like the International Co-operation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) and AOAC INTERNATIONAL, to demonstrate the expected performance and variability of the method.[1][2][3][4]
Introduction
This compound is a β2-adrenergic agonist that has been used in veterinary medicine and, illicitly, as a growth promoter in livestock.[5] Accurate and precise quantification of its residues in animal-derived food products is critical for ensuring food safety and regulatory compliance. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the confirmatory analysis and quantification of clorprenaline.[6][7]
An inter-laboratory validation study, also known as a collaborative study, is the most robust way to evaluate the performance of an analytical method.[3][8] It assesses the method's reproducibility by having multiple independent laboratories analyze identical samples.[4] This guide outlines the protocol for such a study and presents hypothetical comparative data to illustrate the method's performance across different analytical settings.
Experimental Protocols
A detailed methodology is crucial for ensuring consistency across participating laboratories. The following protocols for sample preparation and LC-MS/MS analysis serve as the standardized procedure for this validation.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of Clorprenaline from a fortified animal tissue matrix (e.g., bovine liver).
-
Homogenization: Weigh 5 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard: Fortify the sample with an appropriate internal standard (e.g., Clenbuterol-d9).
-
Hydrolysis: Add 5 mL of buffer and 20 µL of β-glucuronidase/arylsulfatase. Incubate at 37°C for 2 hours to hydrolyze conjugated metabolites.[6]
-
Extraction: Add 10 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
SPE Cleanup:
-
Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove impurities.[6]
-
Elute Clorprenaline with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.[6]
LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using A) 0.1% Formic Acid in Water and B) Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode.
-
Quantification: Multiple Reaction Monitoring (MRM) mode. Parent and product ion transitions for Clorprenaline and the internal standard are monitored.[9]
Validation Study Design & Workflows
The inter-laboratory study is designed to assess key validation parameters as recommended by VICH and AOAC guidelines.[1][2][3] Ten laboratories are provided with identical sets of blind, randomized samples, including blank matrix and matrix fortified with this compound at three different concentration levels.
Diagram: Analytical Workflow for Clorprenaline Quantification
Caption: Standardized workflow from sample preparation to final quantification.
Diagram: Inter-Laboratory Validation Process
Caption: Logical flow of the inter-laboratory validation study.
Comparative Performance Data
The following tables summarize the illustrative results obtained from the ten participating laboratories.
Table 1: Method Linearity
Linearity was assessed by analyzing calibration standards prepared in the matrix extract. The coefficient of determination (R²) indicates the quality of the fit.
| Laboratory | Linearity Range (µg/kg) | Coefficient of Determination (R²) |
| Lab 1 | 0.1 - 50 | 0.9985 |
| Lab 2 | 0.1 - 50 | 0.9991 |
| Lab 3 | 0.1 - 50 | 0.9979 |
| Lab 4 | 0.1 - 50 | 0.9988 |
| Lab 5 | 0.1 - 50 | 0.9993 |
| Lab 6 | 0.1 - 50 | 0.9981 |
| Lab 7 | 0.1 - 50 | 0.9975 |
| Lab 8 | 0.1 - 50 | 0.9990 |
| Lab 9 | 0.1 - 50 | 0.9986 |
| Lab 10 | 0.1 - 50 | 0.9982 |
| Average | 0.1 - 50 | 0.9985 |
Table 2: Accuracy (Recovery %) at Three Fortification Levels
Accuracy is expressed as the percentage recovery of the known amount of Clorprenaline added to the blank matrix.
| Laboratory | Level 1 (0.5 µg/kg) | Level 2 (2.0 µg/kg) | Level 3 (10.0 µg/kg) |
| Lab 1 | 95.2% | 98.1% | 101.5% |
| Lab 2 | 92.8% | 96.5% | 99.8% |
| Lab 3 | 98.1% | 101.2% | 103.1% |
| Lab 4 | 94.5% | 97.8% | 100.5% |
| Lab 5 | 96.3% | 99.0% | 102.0% |
| Lab 6 | 91.5% | 95.4% | 98.9% |
| Lab 7 | 99.2% | 102.5% | 104.2% |
| Lab 8 | 93.6% | 97.1% | 100.1% |
| Lab 9 | 95.8% | 98.5% | 101.8% |
| Lab 10 | 94.1% | 96.9% | 99.3% |
| Average | 95.1% | 98.3% | 101.1% |
| Std. Dev. | 2.4% | 2.4% | 1.8% |
Table 3: Precision (Repeatability and Reproducibility)
Precision is measured by the Relative Standard Deviation (RSD). Repeatability (RSDr) reflects precision within a single lab, while Reproducibility (RSDR) reflects precision between labs.
| Fortification Level | Average Conc. (µg/kg) | Repeatability (RSDr %) | Reproducibility (RSDR %) |
| Level 1 (0.5 µg/kg) | 0.48 | 5.8% | 9.5% |
| Level 2 (2.0 µg/kg) | 1.97 | 4.1% | 7.2% |
| Level 3 (10.0 µg/kg) | 10.11 | 3.5% | 6.1% |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ were determined by each laboratory based on signal-to-noise ratios (S/N) of 3 and 10, respectively.
| Laboratory | LOD (µg/kg) | LOQ (µg/kg) |
| Lab 1 | 0.05 | 0.15 |
| Lab 2 | 0.04 | 0.12 |
| Lab 3 | 0.06 | 0.18 |
| Lab 4 | 0.05 | 0.15 |
| Lab 5 | 0.04 | 0.13 |
| Lab 6 | 0.07 | 0.20 |
| Lab 7 | 0.05 | 0.16 |
| Lab 8 | 0.04 | 0.14 |
| Lab 9 | 0.05 | 0.15 |
| Lab 10 | 0.06 | 0.18 |
| Average | 0.05 µg/kg | 0.16 µg/kg |
Discussion and Conclusion
The illustrative data demonstrates that the standardized LC-MS/MS method for this compound quantification is robust and reliable.
-
Linearity: All laboratories achieved excellent linearity (R² > 0.997), indicating a consistent and predictable response across the specified concentration range.
-
Accuracy: The average recovery values (95.1% to 101.1%) fall well within the typical acceptance criteria (e.g., 80-120%) for residue analysis, showing the method's capability to accurately measure the true concentration.[6]
-
Precision: The reproducibility (RSDR) values are, as expected, higher than the repeatability (RSDr) values, reflecting the inherent variability between different laboratories, equipment, and analysts. The precision is acceptable for trace-level residue analysis.
-
Sensitivity: The method demonstrates sufficient sensitivity, with an average Limit of Quantification (LOQ) of 0.16 µg/kg, which is adequate for monitoring compliance with regulatory limits in most jurisdictions.
References
- 1. Analytical methodology for veterinary medicine residues | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 2. ema.europa.eu [ema.europa.eu]
- 3. AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aoac.org [aoac.org]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Traceable Reference Standard for Residue Analysis (CAS 6933-90-0) [witega.de]
- 8. feedhaccp.org [feedhaccp.org]
- 9. scispace.com [scispace.com]
A Comparative Guide to Antibody Specificity for Clorprenaline Hydrochloride Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of antibodies and related immunoassays for the detection of Clorprenaline hydrochloride. It is designed to assist researchers, scientists, and professionals in drug development in selecting the most appropriate detection method for their needs. The guide includes a summary of quantitative performance data, detailed experimental protocols, and a visual representation of the immunoassay workflow.
Performance Comparison of Clorprenaline Detection Methods
The selection of a suitable method for the detection of this compound depends on various factors, including the required sensitivity, specificity, and the nature of the sample matrix. Immunoassays, such as ELISA and lateral flow assays, offer rapid and high-throughput screening capabilities, while chromatographic methods like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) provide higher specificity and are often used for confirmation.
The following table summarizes the performance characteristics of different methods for Clorprenaline detection.
| Method | Product/Antibody | Sensitivity (LOD/IC50) | Cross-Reactivity with other β-agonists | Sample Matrix |
| Competitive ELISA | Assay Genie CLO (Clorprenaline) ELISA Kit | LOD: 0.25 ppb (Serum), 0.5 ppb (Urine, Tissue) | Tulobuterol: 91%Dobutamine, Mabuterol, Ractopamine: <0.1%Clenproperol, Cimaterol, Cimbuterol: <0.1%Clenpenterol, Mapenterol, Terbutaline: <0.1%Bromchlorbuterol, Salbutamol, Clenbuterol: <0.1%Brombuterol, Carbuterol: <0.1% | Serum, Urine, Tissue[1] |
| Competitive ELISA | Elabscience CLO (Clorprenaline) ELISA Kit | LOD: 0.25ppb (Serum), 0.5ppb (Urine, Muscle) | Data not provided on product page | Muscle, Serum, Urine[2] |
| Lateral Flow Immunoassay | Monoclonal Antibody 4G1 based | LOD: 0.15 μg/L | No obvious cross-reaction with five other β2-agonist compounds (specific compounds not listed) | Swine Urine |
| LC-MS/MS | Not applicable | High sensitivity (pg to ng/mL range) | High specificity, can distinguish between structurally similar compounds | Various biological matrices |
Experimental Protocols
Competitive ELISA for Clorprenaline Detection
This protocol is a generalized procedure for a competitive enzyme-linked immunosorbent assay.
Materials:
-
Microtiter plate pre-coated with Clorprenaline antigen
-
Clorprenaline standards
-
Anti-Clorprenaline antibody
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Sample diluent
Procedure:
-
Standard/Sample Preparation: Prepare a series of Clorprenaline standards and dilute samples in the sample diluent.
-
Competitive Reaction: Add a fixed amount of anti-Clorprenaline antibody and the standards or samples to the wells of the microtiter plate. Incubate to allow competition between the free Clorprenaline (in the sample/standard) and the coated Clorprenaline for antibody binding.
-
Washing: Wash the plate to remove unbound antibodies and Clorprenaline.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, which binds to the primary antibody already bound to the plate. Incubate.
-
Washing: Wash the plate to remove any unbound secondary antibody.
-
Substrate Addition: Add the substrate solution. The enzyme on the secondary antibody will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to halt the color development.
-
Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of Clorprenaline in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering high sensitivity and specificity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation: This is a critical step and may involve liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation to remove matrix interferences and concentrate the analyte.
-
Chromatographic Separation: The extracted sample is injected into the HPLC system. A column with a specific stationary phase is used to separate Clorprenaline from other components in the sample based on their physicochemical properties.
-
Ionization: The eluent from the HPLC column enters the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the Clorprenaline molecules are ionized.
-
Mass Analysis: The ionized molecules are then passed through two mass analyzers in tandem. The first analyzer selects the precursor ion of Clorprenaline, which is then fragmented. The second analyzer separates the resulting product ions.
-
Detection: The specific product ions are detected, and the signal is processed to provide a quantitative measurement of Clorprenaline in the original sample.
Experimental Workflow and Signaling Pathway Diagrams
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
